molecular formula C16H21NO5S B7449904 4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid

4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid

Cat. No.: B7449904
M. Wt: 339.4 g/mol
InChI Key: FQRMQXZDKHPYSJ-UHFFFAOYSA-N
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Description

4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid, also known as CSB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid exerts its biological effects through the inhibition of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of acid-base balance and other physiological processes. This compound binds to the active site of CA and blocks its catalytic activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This, in turn, leads to a decrease in pH and the activation of various signaling pathways that mediate its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. Inflammation is a complex process that involves the activation of various immune cells and the production of pro-inflammatory cytokines. This compound has been shown to inhibit the production of these cytokines and to reduce the infiltration of immune cells into inflamed tissues. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function.

Advantages and Limitations for Lab Experiments

4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified using standard techniques. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid. One direction is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with cyclopropylcarbinol, followed by the reduction of the nitro group and the subsequent reaction with oxan-2-ylmethylamine and sulfamic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition and to develop new enzyme inhibitors. In pharmacology, this compound has been used to evaluate its pharmacokinetic and pharmacodynamic properties in animal models.

Properties

IUPAC Name

4-[[cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c18-16(19)12-6-8-13(9-7-12)23(20,21)17-15(11-4-5-11)14-3-1-2-10-22-14/h6-9,11,14-15,17H,1-5,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMQXZDKHPYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(C2CC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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